

basic chemical properties of lobeline hydrochloride for research

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Compound of Interest

Compound Name: Lobeline hydrochloride

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An In-depth Technical Guide on the Core Chemical Properties of **Lobeline Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of **lobeline hydrochloride**. The information is curated for professionals in research and drug development, with a focus on delivering precise, actionable data and methodologies.

Core Chemical Properties

Lobeline hydrochloride is a piperidine alkaloid salt derived from the plant *Lobelia inflata*.^[1] It presents as a white, crystalline powder or in the form of rosettes of slender needles.^{[2][3]}

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of **lobeline hydrochloride** for easy reference and comparison.

Property	Value	Citations
Molecular Formula	C ₂₂ H ₂₇ NO ₂ ·HCl	[1][4][5][6]
Molecular Weight	373.92 g/mol	[4][5][7][8]
CAS Number	134-63-4	[4][7][8]
Melting Point	178 - 185 °C (may decompose)	[2][8]
pKa (at 25 °C)	~8.6 - 8.77	
Solubility	Water: 6 mg/mL (requires sonication); 1:40 (w/v) Ethanol: ~2 - 37.5 mg/mL (may require sonication) DMSO: ~10 - 74.8 mg/mL DMF: ~10 mg/mL Chloroform: 1:12 (w/v)	[3][5]
Appearance	White crystalline powder; Rosettes of slender needles	[2][3]
Stability & Storage	Store desiccated at -20°C in a sealed, dark container.[3] Stable under recommended conditions. Avoid oxidizing agents, alkalis, iodides, and tannic acid.[3] pH is a critical factor for stability, with isomerization occurring at pH > 2.6.	

Detailed Experimental Protocols

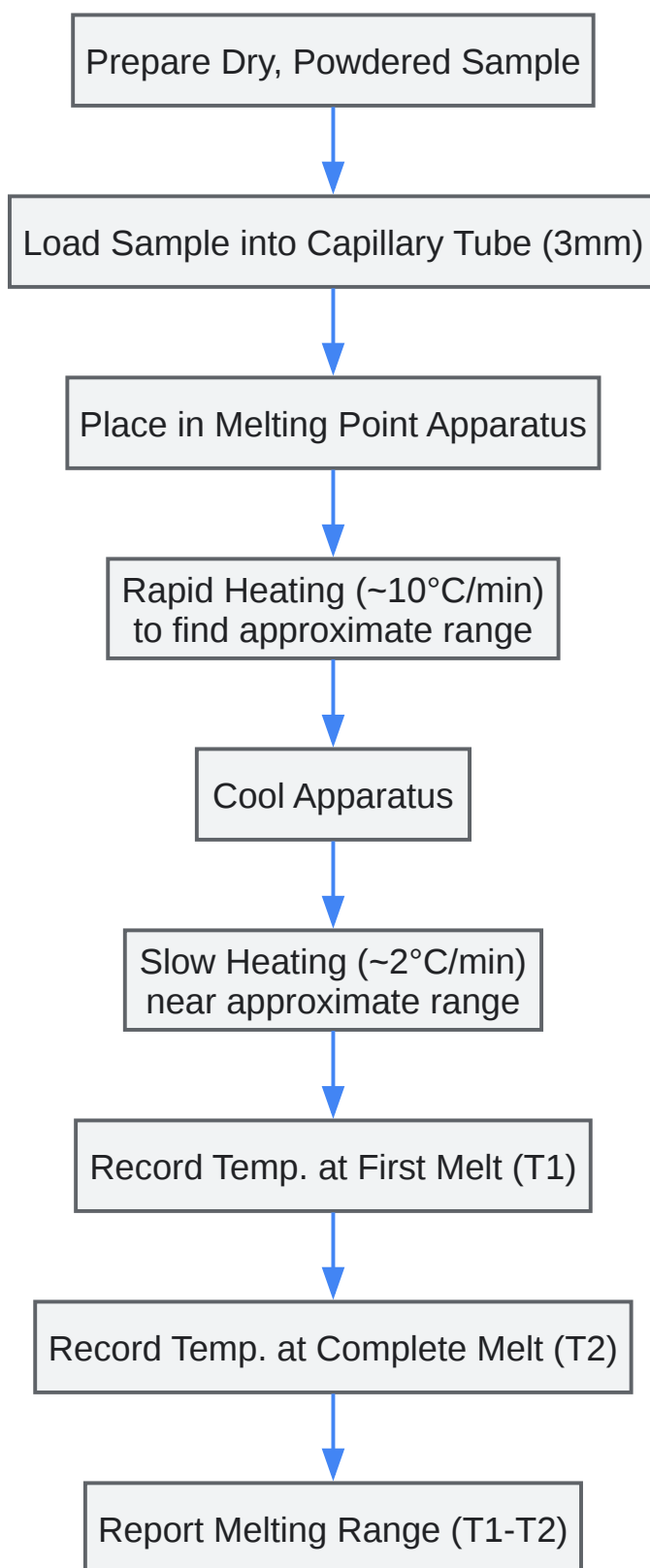
Detailed methodologies for determining key chemical properties are provided below. These protocols are standard and can be adapted for specific laboratory settings.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. Pure compounds typically exhibit a sharp melting range of 1-2°C, whereas impurities tend to depress and broaden this range. The capillary method is a standard technique for this determination.

Methodology:

- **Sample Preparation:** Ensure the **lobeline hydrochloride** sample is completely dry and finely powdered.
- **Capillary Tube Loading:** Pack the powdered sample into a capillary tube to a height of approximately 3 mm. This can be achieved by tapping the open end of the tube into the powder and then forcing the sample to the bottom by tapping the closed end on a hard surface or by dropping it through a long glass tube.
- **Apparatus Setup:** Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp or DigiMelt unit).
- **Approximate Determination:** Conduct an initial rapid heating (10-20 °C/min) to determine an approximate melting range. This saves time in subsequent, more precise measurements.
- **Precise Determination:** Allow the apparatus to cool. Using a fresh sample, heat to a temperature approximately 10-15°C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.
- **Observation and Recording:** Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes liquid (T_2). The melting range is $T_1 - T_2$.
- **Verification:** Repeat the precise determination at least once to ensure consistency.



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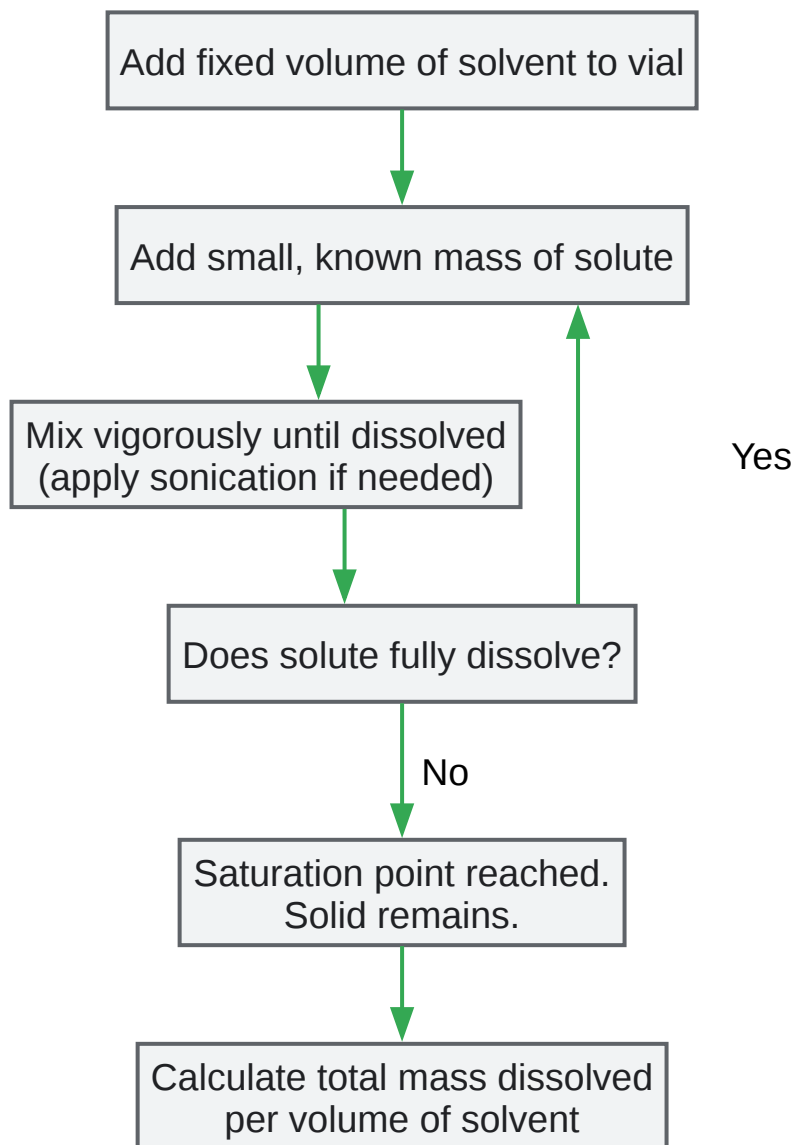
Fig 1. Experimental workflow for melting point determination.

Solubility Determination

This protocol determines the solubility of **lobeline hydrochloride** in a given solvent at a specific temperature. The principle involves adding a solute to a fixed volume of solvent until a saturated solution is formed.

Methodology:

- **Solvent Preparation:** Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., deionized water, ethanol) to a clean vial or test tube. Measure and record the initial temperature.
- **Initial Solute Addition:** Weigh a sample of **lobeline hydrochloride**. Add a small, pre-weighed amount of the compound to the solvent.
- **Dissolution:** Vigorously mix the solution (e.g., using a vortex mixer or magnetic stirrer) until the solute is completely dissolved. For **lobeline hydrochloride**, sonication or gentle warming may be necessary to facilitate dissolution in certain solvents.[\[5\]](#)
- **Incremental Addition:** Continue adding small, known quantities of the solute, ensuring complete dissolution after each addition.
- **Reaching Saturation:** The point of saturation is reached when a small portion of the added solute fails to dissolve even after extended mixing.
- **Calculation:** Calculate the total mass of the solute that was dissolved in the known volume of the solvent. Express the solubility in appropriate units, such as mg/mL or mol/L.
- **Temperature Control:** Maintain a constant temperature throughout the experiment, as solubility is temperature-dependent.



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Fig 2. Iterative workflow for determining solubility.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.[8] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.[7]

Methodology:

- Apparatus Calibration: Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4.0, 7.0, 10.0).^[7]
- Sample Preparation: Prepare a solution of **lobeline hydrochloride** of known concentration (e.g., 1 mM) in deionized water.^[7] To maintain a constant ionic strength, a background electrolyte like 0.15 M KCl can be added.^[7]
- Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode.
- Titration: As **lobeline hydrochloride** is the salt of a weak base, it will be titrated with a standardized strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).
- Data Recording: After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.^[7]
- Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve.
- pKa Calculation: The pKa is equal to the pH at the half-equivalence point. This point can be found on the titration curve where half of the volume of titrant required to reach the equivalence point (the steepest part of the curve) has been added.

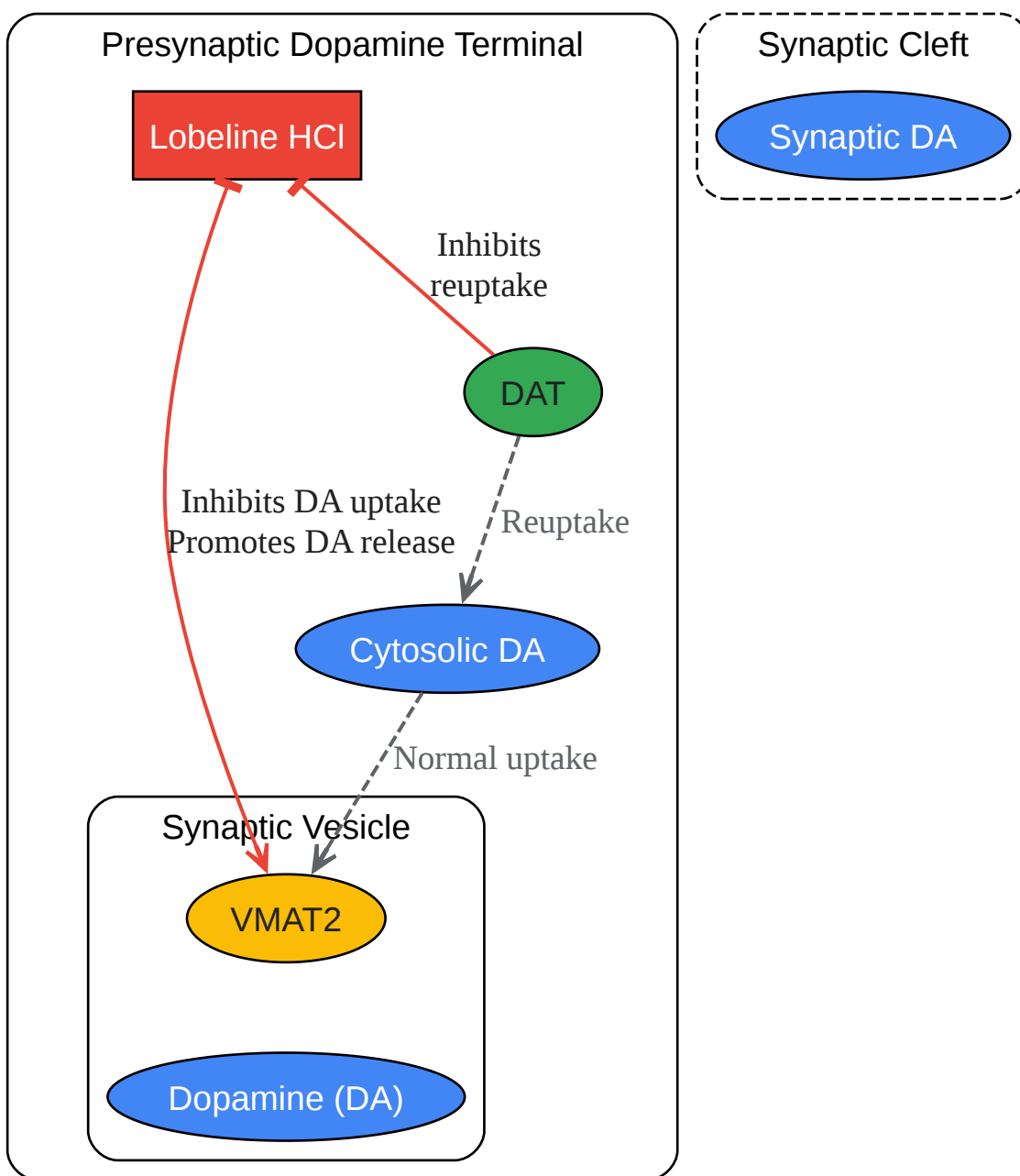
Mechanism of Action and Signaling Pathways

Lobeline hydrochloride's pharmacological profile is complex, primarily involving the modulation of dopaminergic and nicotinic systems.^[1] Its key interactions are with the vesicular monoamine transporter 2 (VMAT2), the dopamine transporter (DAT), and nicotinic acetylcholine receptors (nAChRs).

- VMAT2 Interaction: Lobeline is a VMAT2 ligand. It inhibits the uptake of dopamine into presynaptic vesicles and promotes its release from these vesicles into the cytoplasm. This action perturbs the normal storage of dopamine, leading to an increase in cytosolic dopamine levels.

- **DAT Inhibition:** Lobeline also inhibits the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft.
- **nAChR Modulation:** It acts as a partial agonist/antagonist at various neuronal nicotinic acetylcholine receptor subtypes, including $\alpha4\beta2$ and $\alpha3\beta2$.[\[5\]](#)

This dual action on dopamine storage and reuptake means lobeline can attenuate the dopamine-releasing effects of psychostimulants like methamphetamine. While methamphetamine causes a massive, non-vesicular release of dopamine through both VMAT2 and DAT reversal, lobeline's interaction with VMAT2 appears to reduce the vesicular pool of dopamine available for release, thus blunting the stimulant's effect.



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Fig 3. Lobeline's mechanism of action at a dopamine terminal.

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